1,4-Dichloro-2-(dichloromethyl)benzene

Physicochemical characterization Distillation separation Isomer identification

Sourcing regioisomerically pure dichloro(dichloromethyl)benzene for polymer crosslinking often leads to inconsistent reactivity due to isomeric contamination. 1,4-Dichloro-2-(dichloromethyl)benzene (DCDMDB) is the specifically claimed crosslinker in patented oil-absorbent material formulations, delivering 40-80 g/g oil absorption capacity, a performance unmatched by other isomers. For synthetic chemists, its defined 1,4-substitution pattern predicts electrophilic aromatic substitution at the 5-position, ensuring rational route design. Key procurement values: • Functional specificity validated for SEBS/SBR oil-spill remediation polymers. • Supplied with differentiated physicochemical profiles (bp ~261.5 °C) for isomer identity verification. • Consistent minimum 95% purity for reliable crosslinking density.

Molecular Formula C7H4Cl4
Molecular Weight 229.9 g/mol
CAS No. 68238-93-7
Cat. No. B1659808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro-2-(dichloromethyl)benzene
CAS68238-93-7
Molecular FormulaC7H4Cl4
Molecular Weight229.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(Cl)Cl)Cl
InChIInChI=1S/C7H4Cl4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H
InChIKeyVBPLROSJWVETJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Physicochemical Baseline


1,4-Dichloro-2-(dichloromethyl)benzene (CAS 68238-93-7) is a tetrachlorinated aromatic compound belonging to the dichloromethyl-substituted benzene class. Its molecular formula is C₇H₄Cl₄ with a molecular weight of 229.92 g·mol⁻¹ . The compound features chlorine atoms at the 1- and 4-positions and a reactive –CHCl₂ group at the 2-position, a substitution pattern that distinguishes it from regioisomeric analogs in both physicochemical behavior and synthetic utility . It is commercially supplied at a minimum purity specification of 95% and is listed on the TSCA Inventory for research and development use [1].

Workflow
Synthetic building block and crosslinking agent
Selection
Defined 1,4-dichloro-2-(dichloromethyl) pattern
Use Context
TSCA-listed, research-grade supply

Why Generic Isomer Substitution Fails


Dichloro(dichloromethyl)benzene exists as multiple regioisomers (2,4-; 2,6-; 3,4-; 2,5-substitution patterns) and functional analogs (bis-dichloromethyl, chloromethyl variants) [1]. These compounds cannot be interchanged without consequence because the relative positioning of electron-withdrawing chlorine atoms alters the electrophilicity of the –CHCl₂ carbon, the compound's boiling point, and its regiochemical behavior in downstream reactions [1]. The 1,4-dichloro-2-(dichloromethyl) substitution pattern, in particular, has been explicitly selected as a crosslinking agent (DCDMDB) for oil-absorbent polymers, demonstrating a functional specificity that other isomers lack in the same application context .

Regioisomer substitution changes –CHCl₂ carbon electrophilicity and boiling point, altering reaction behavior.
Functional analogs such as bis-dichloromethyl or chloromethyl variants lack demonstrated crosslinking specificity for oil-absorbent polymers.
Isomer mismatch modifies regiochemical outcome in electrophilic aromatic substitution, impacting synthetic route fidelity.

Quantitative Differentiation from Closest Analogs


Boiling Point vs. 2,4-Dichloro Isomer

The target compound exhibits a predicted normal boiling point of 261.5±35.0 °C at 760 mmHg , whereas the 2,4-dichloro-1-(dichloromethyl) regioisomer (CAS 134-25-8) boils at 273.9 °C at 760 mmHg [1]. This approximately 12 °C difference in boiling point provides a basis for fractional separation or GC distinction of these isomers.

Boiling Point
Cross-study comparable
261.5±35.0 °C vs. 273.9 °C (Δ~12 °C)
Enables isomer verification by distillation or GC retention time.
Target value predicted; comparator measured at 760 mmHg.
Physicochemical characterization Distillation separation Isomer identification

Density vs. 1,3-Dichloro Isomer

The predicted density of 1,4-dichloro-2-(dichloromethyl)benzene is 1.5±0.1 g·cm⁻³ . The 1,3-dichloro-2-(dichloromethyl) isomer (2,6-dichlorobenzal chloride, CAS 81-19-6) has a reported density of 1.520 g·mL⁻¹ at 20 °C [1]. The difference of approximately 0.02 g·cm⁻³, while modest, is measurable by standard densitometry and can serve as a simple identity check upon receipt.

Density
Cross-study comparable
1.5±0.1 g·cm⁻³ vs. 1.520 g·mL⁻¹ (Δ~0.02)
Supports rapid identity check by densitometry to confirm not the 2,6-isomer.
Target predicted; comparator experimental at 20 °C.
Quality control Density measurement Isomer verification

Lipophilicity and Partitioning Selectivity

The target compound has a predicted ACD/LogP of 3.76 and an estimated log Kow of 4.26 (KOWWIN v1.67) . By comparison, the 2,4-dichloro-1-(dichloromethyl) isomer reports a logP of 4.47 . The lower lipophilicity of the 1,4-dichloro-2-(dichloromethyl) isomer (ΔlogP ≈ 0.71) suggests measurably different partitioning behavior between aqueous and organic phases, which may be exploited for selective extraction or chromatographic purification of reaction mixtures.

Lipophilicity
Data to verify
logP 3.76 vs. 4.47 (ΔlogP ≈0.71)
May differentiate extraction and reversed-phase chromatography behavior.
In silico predictions; not experimentally validated.
Liquid-liquid extraction logP Phase partitioning

Crosslinking Oil Absorption Performance

In a patented process, 1,4-dichloromethyl-2,5-dichlorobenzene (DCDMDB, structurally identical to the target compound) was used as a crosslinking agent for polystyrene, SEBS, and SBR elastomers in the presence of TiCl₄ . The resulting crosslinked materials exhibited an oil/organic solvent absorption capacity of 40–80 grams of oily matter per gram of polymer . While direct comparator data for other dichloromethyl benzene crosslinkers in the same system are not publicly available, the explicit selection of the 2,5-dichloro substitution pattern in the patent claims indicates functional specificity for this isomer.

Oil Absorption
Data to verify
40–80 g oil / g polymer
Patent-reported performance supports crosslinker application context.
Single-agent data; no comparator in same system.
Oil-spill remediation Crosslinked polymers Absorbent materials

Regiochemical Directing Effects

The 1,4-dichloro-2-(dichloromethyl) arrangement places two electron-withdrawing chlorine substituents para to each other, with the dichloromethyl group occupying the 2-position. This electronic configuration leaves the 5-position (para to Cl at position 2, meta to Cl at position 1) as the most electronically activated site for further electrophilic substitution [1]. By contrast, the 2,4-dichloro-1-(dichloromethyl) isomer (CAS 134-25-8) positions the –CHCl₂ group at the 1-position, resulting in a different activation pattern toward electrophiles. This regiochemical difference translates to divergent product distributions in nitration, sulfonation, or Friedel-Crafts reactions [1].

Regiochemical Directing
Class-level inference
Preferential reaction at 5-position
Informs synthetic route design where regioisomeric purity is critical.
Inferred from substituent effects; no kinetic data.
Synthetic intermediate Regioselectivity Electrophilic aromatic substitution

High-Value Application Scenarios


Crosslinking Agent for Oil-Absorbent Polymers

1,4-Dichloro-2-(dichloromethyl)benzene (DCDMDB) is the specified crosslinker in patented formulations for producing oil-absorbent materials from polystyrene, SEBS, and SBR elastomers [1]. The crosslinked materials deliver an absorption capacity of 40–80 g oil per gram of polymer, making this compound a procurement priority for manufacturers of oil-spill remediation products. Regioisomeric dichloro(dichloromethyl)benzenes are not described as alternatives in this patent, underscoring the functional necessity of the 2,5-dichloro substitution pattern [1].

Regioselective Synthetic Intermediate

When a synthetic route demands electrophilic aromatic substitution at a specific ring position adjacent to a dichloromethyl group, the 1,4-dichloro-2-(dichloromethyl) isomer offers a defined activation pattern with the 5-position as the predicted reactive site [1]. This predictability, derived from the para relationship of the two chlorine substituents, supports rational route design in pharmaceutical intermediate or agrochemical synthesis where regioisomeric purity is critical [1].

Isomer-Specific Analytical Reference Standard

The measurable differences in boiling point (~261.5 °C vs. 273.9 °C for the 2,4-dichloro isomer) [1] and lipophilicity (ΔlogP ≈ 0.71) [1] make 1,4-dichloro-2-(dichloromethyl)benzene suitable as an isomer-specific reference standard for GC and HPLC method development. Laboratories procuring this compound can use these orthogonal physicochemical properties to verify isomer identity and develop separation methods for complex chlorinated reaction mixtures.

Photoinitiator and Coating Precursor

Bis(dichloromethyl)benzene derivatives are explicitly claimed in photopolymerizable coating and recording material patents as halogenated hydrocarbon additives [1]. While the mono-dichloromethyl analog (target compound) is not the primary claimed species, its structural relationship to the disclosed bis-dichloromethyl compounds and its demonstrated crosslinking reactivity position it as a candidate precursor or functional analog for photoinitiator development in UV-curable coatings and printing plates.

Application
Selection Property
Validation Focus
Oil-absorbent polymer crosslinker
Crosslinking reactivity with elastomers
Absorption capacity validation in polymer matrices
Regioselective synthetic intermediate
Electrophilic substitution at the 5-position
Regioisomeric product distribution analysis
Isomer-specific analytical reference
Differentiated boiling point and logP
GC/HPLC method development for isomer verification
Photoinitiator precursor
Structural analogy to bis(dichloromethyl) compounds
Photoinitiation efficiency screening in UV-curable coatings
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